molecular formula C23H21N3O2S2 B6582990 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1252816-97-9

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B6582990
CAS No.: 1252816-97-9
M. Wt: 435.6 g/mol
InChI Key: KKSHDXNORYNFNC-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring, substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-acetamide moiety. The acetamide side chain is further functionalized with a 2,5-dimethylphenyl group.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-8-9-16(2)19(12-15)24-20(27)14-30-23-25-18-10-11-29-21(18)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSHDXNORYNFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has gained attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2S2C_{20}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of approximately 401.54 g/mol. The structure features a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a dimethylphenyl acetamide substituent. These structural elements are crucial for its biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant anticancer and antimicrobial properties. The following table summarizes the biological activities associated with this compound and its derivatives:

Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting key enzymes involved in cancer cell proliferation. Notably, they may target thymidylate synthase and dihydrofolate reductase, which are critical enzymes in DNA synthesis and repair pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.

For instance, a study highlighted the inhibition of cancer cell growth in human breast (MDA-MB-231) and liver (SK-Hep-1) cell lines using similar thieno derivatives. The compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound's antimicrobial properties have been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Research has shown that it possesses activity against various Gram-positive and Gram-negative bacteria. A specific derivative demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Synthesis Methods

The synthesis of This compound typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols. This method facilitates the formation of the thieno[3,2-d]pyrimidine framework while allowing for modifications to enhance biological activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the aromatic rings or the acetamide group can significantly influence its potency and selectivity against specific biological targets. For example:

  • Substituent Variations : Altering substituents on the phenyl ring can enhance binding affinity to target enzymes.
  • Sulfanyl Group Influence : The presence of the sulfanyl group appears to enhance interactions with biological macromolecules compared to similar compounds lacking this feature.

Case Studies

Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • A study identified a novel anticancer compound through screening a drug library on multicellular spheroids that included variations of thieno derivatives .
  • Another research effort focused on synthesizing compounds that exhibited both anticancer and antimicrobial activities through targeted modifications in their chemical structure .

Comparison with Similar Compounds

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 1252856-24-8)

  • Molecular Weight : 467.6 g/mol vs. ~450–460 g/mol (estimated for the target compound).
  • Physicochemical Impact : Methoxy groups may improve aqueous solubility but could reduce metabolic stability due to susceptibility to demethylation .

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide (CAS 1252929-23-9)

  • Key Differences : A 2,3-dimethoxyphenylmethyl group replaces the 2,5-dimethylphenyl moiety, increasing steric bulk and altering spatial orientation.
  • Molecular Weight : 481.6 g/mol, suggesting higher lipophilicity than the target compound.
  • Synthetic Pathway : Likely involves similar thiolate-acetamide coupling but with a benzylamine intermediate for the methylene bridge .

Heterocyclic Analogues with Modified Cores

(S)-2-(1-benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11q)

  • Core Structure: A benzo[e][1,4]diazepine fused with pyrimido[4,5-d]pyrimidinone replaces the thienopyrimidinone.
  • However, the larger molecular weight (~700 g/mol) may compromise bioavailability compared to the target compound .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core Structure: A pyrazolo[3,4-d]pyrimidine linked to a chromenone system.
  • Key Features: Fluorine atoms improve metabolic stability and binding affinity.

Functional Group Variations in Acetamide Derivatives

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Structural Contrasts: A cyano-hydrazine moiety replaces the thienopyrimidinone-sulfanyl group.
  • Synthesis : Utilizes diazonium salt coupling, differing from the nucleophilic substitution likely used for the target compound .

3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

  • Core Heterocycles: 1,3,4-oxadiazole and thiazole rings replace the thienopyrimidinone.
  • Biological Implications: The thiazole and oxadiazole motifs are associated with antimicrobial activity, suggesting divergent therapeutic targets compared to the thienopyrimidinone series .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound Thieno[3,2-d]pyrimidinone 2,5-Dimethylphenyl ~450–460 Kinase inhibition, antimicrobial
3,4-Dimethoxyphenyl Analogue Thieno[3,2-d]pyrimidinone 3,4-Dimethoxyphenyl 467.6 Enhanced solubility
Pyrazolo[3,4-d]pyrimidine Pyrazolo-chromenone Fluorophenyl, sulfonamide 589.1 Anticancer, kinase inhibition
Benzo[e][1,4]diazepine Hybrid Pyrimido[4,5-d]pyrimidinone Benzyl, pyridinyl ~700 Kinase inhibition (hypothetical)
Oxadiazole-Thiazole Derivative 1,3,4-Oxadiazole, thiazole Sulfanyl-propanamide ~350–400 Antimicrobial

Q & A

Basic: What are the optimal synthetic conditions for this compound?

The synthesis involves multi-step reactions, including formation of the thieno[3,2-d]pyrimidin-4(3H)-one core, introduction of substituents, and final coupling. Key conditions include:

  • Solvents : Polar solvents like ethanol or dimethylformamide (DMF) are used to enhance intermediate solubility and reaction efficiency .
  • Temperature : Elevated temperatures (70–100°C) are critical for cyclization and sulfanyl-acetamide coupling steps .
  • Catalysts : Bases like potassium carbonate or triethylamine facilitate nucleophilic substitutions and deprotonation .
  • Reaction Monitoring : TLC or HPLC is employed to track intermediates and ensure step completion .

Basic: What analytical methods confirm the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can synthetic yield be optimized for scale-up studies?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions, enhancing yield by 15–20% compared to batch methods .
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., thienopyrimidine core formation) with 30–50% shorter reaction times .
  • Solvent-Free Conditions : For sulfanyl coupling, solvent-free reactions reduce purification steps and improve atom economy .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycosyl groups to the acetamide moiety to enhance hydrophilicity .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vivo formulations without precipitation .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles increase bioavailability by 2–3 fold in preclinical models .

Data Contradiction: How to resolve conflicting reports on its antimicrobial vs. anticancer activity?

  • Target Selectivity Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to differentiate anticancer mechanisms from broad-spectrum antimicrobial effects .
  • Dose-Response Analysis : Antimicrobial activity may dominate at lower concentrations (IC50: 5–10 μM), while anticancer effects require higher doses (IC50: 20–50 μM) .
  • Structural Analog Comparisons : Compare with derivatives lacking the dimethylphenyl group, which reduces antimicrobial potency but retains anticancer activity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Replace the thieno[3,2-d]pyrimidine core with pyrido[2,3-d]pyrimidine to assess impact on kinase inhibition .
  • Substituent Variation : Systematically alter benzyl (e.g., chloro, methoxy) and acetamide (e.g., alkyl vs. aryl) groups to map binding interactions .
  • 3D-QSAR Modeling : Use computational tools like CoMFA to predict bioactivity trends and prioritize synthetic targets .

Intermediate Handling: How to stabilize reactive intermediates during synthesis?

  • Low-Temperature Storage : Thienopyrimidinone intermediates are stored at –20°C under inert gas (N2/Ar) to prevent oxidation .
  • In Situ Quenching : For sulfanyl intermediates, immediate reaction with acetamide precursors minimizes degradation .
  • Protective Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield amine functionalities during multi-step syntheses .

Advanced: What methods quantify trace impurities in the final product?

  • UPLC-MS/MS : Detects impurities at ppm levels, particularly residual solvents or byproducts from sulfanyl coupling .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, S to identify non-volatile contaminants .
  • Stability-Indicating Assays : Stress testing (heat, light, pH extremes) identifies degradation pathways and critical impurities .

Reaction Mechanism: How to elucidate the role of the benzyl group in biological activity?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to visualize benzyl group interactions .
  • Isotopic Labeling : Use deuterated benzyl groups in kinetic studies to assess metabolic stability and binding kinetics .
  • Proteomics : SILAC-based profiling identifies proteins with benzyl-dependent binding, clarifying mechanistic pathways .

Scale-Up Challenges: What are critical parameters for transitioning from lab-scale to pilot production?

  • Heat Management : Exothermic reactions (e.g., cyclization) require jacketed reactors with precise temperature control to prevent runaway reactions .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs and improve sustainability in large-scale syntheses .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

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